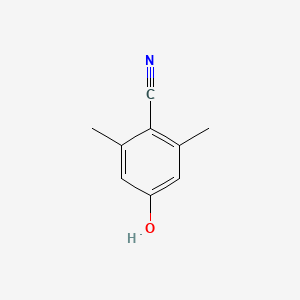

4-Hydroxy-2,6-dimethylbenzonitrile

Beschreibung

General Context of Benzonitriles in Modern Organic Chemistry

Benzonitriles, organic compounds featuring a benzene (B151609) ring attached to a cyano (-C≡N) group, are a cornerstone of modern organic chemistry. pku.edu.cn They serve as versatile intermediates in the synthesis of a wide array of more complex molecules. pku.edu.cn The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, amines, and tetrazoles, making benzonitriles valuable starting materials. sigmaaldrich.com This reactivity has led to their use in the production of dyes, agrochemicals, and pharmaceuticals. sigmaaldrich.com Furthermore, benzonitriles can act as specialty solvents and form coordination complexes with transition metals, which are useful as synthetic intermediates. pku.edu.cn The development of new synthetic methods, such as the deaminative cyanation of anilines, continues to expand the accessibility and utility of benzonitrile (B105546) derivatives in contemporary chemical research. sigmaaldrich.com

Significance of Phenolic Hydroxyl Groups in Aromatic Compounds

The presence of a hydroxyl (-OH) group directly attached to an aromatic ring defines a class of compounds known as phenols and imparts significant chemical reactivity. The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions, making the aromatic ring much more reactive than benzene itself. researchgate.netaanda.org This is due to the ability of the oxygen's lone pairs of electrons to donate electron density into the ring through resonance, stabilizing the intermediate carbocation. aanda.org

This electron-donating nature directs incoming electrophiles to the ortho and para positions of the ring. researchgate.netlibretexts.org The acidity of the phenolic hydroxyl group is another key characteristic, allowing for the formation of a phenoxide ion which is even more reactive towards electrophiles. sigmaaldrich.com Phenolic compounds are also known for their ability to undergo oxidation to form quinones, a class of compounds with important redox properties in biological systems. researchgate.net The capacity of the phenolic hydroxyl group to participate in hydrogen bonding and act as a nucleophile further broadens its role in organic synthesis and the design of biologically active molecules. pku.edu.cn

Unique Structural Features and Electronic Configuration of 4-Hydroxy-2,6-dimethylbenzonitrile

This compound, with its molecular formula C₉H₉NO, possesses a unique substitution pattern that dictates its electronic properties. rsc.org The molecule features a combination of electron-donating and electron-withdrawing groups attached to the benzene ring. The hydroxyl (-OH) group at position 4 and the two methyl (-CH₃) groups at positions 2 and 6 are all considered electron-donating groups. libretexts.org The hydroxyl group donates electrons through resonance, while the methyl groups donate through an inductive effect. libretexts.org Conversely, the nitrile (-C≡N) group at position 1 is a strong electron-withdrawing group, both inductively and through resonance. ucsb.edu

This interplay of opposing electronic effects creates a complex distribution of electron density within the aromatic ring. The strong electron-donating character of the hydroxyl group, enhanced by the inductive effect of the methyl groups, significantly influences the reactivity of the ring. However, the powerful electron-withdrawing nature of the nitrile group modulates this effect. Theoretical studies on substituted benzonitriles have shown that the type and position of substituents have a profound impact on the geometrical and electronic characteristics of the molecule. pku.edu.cn The steric bulk of the two methyl groups ortho to the nitrile group can also influence the molecule's conformation and its interactions with other molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-2,6-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZEJTKHRBQWACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343512 | |

| Record name | 4-Hydroxy-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58537-99-8 | |

| Record name | 4-Hydroxy-2,6-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58537-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2,6-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2,6-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Hydroxy 2,6 Dimethylbenzonitrile

Retrosynthetic Analysis of 4-Hydroxy-2,6-dimethylbenzonitrile

A retrosynthetic analysis of this compound reveals several logical disconnections, pointing towards readily available starting materials. The primary disconnections involve the carbon-carbon bond of the nitrile group and the carbon-oxygen bond of the hydroxyl group.

Primary Disconnections:

C-CN Bond Disconnection: This leads back to a 4-halo-2,6-dimethylphenol or a diazonium salt derived from 4-amino-2,6-dimethylphenol (B100093). The introduction of the nitrile group can then be envisioned via nucleophilic substitution or a Sandmeyer-type reaction.

C-OH Bond Disconnection: This suggests a 2,6-dimethylbenzonitrile (B146758) intermediate that would require a regioselective hydroxylation at the 4-position. This is a challenging transformation due to the directing effects of the existing substituents.

Precursor-Based Disconnections:

A more practical approach involves starting with a pre-functionalized ring system. A key precursor identified through this analysis is 2,6-dimethylphenol (B121312) . This starting material already possesses the desired dimethyl substitution pattern and a hydroxyl group that can direct subsequent functionalization. Another viable precursor is 4-amino-2,6-dimethylphenol , which can be directly converted to the target compound.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to construct the target molecule by introducing the key functional groups onto a benzonitrile (B105546) or a substituted benzene (B151609) core.

Functional Group Interconversions at the Benzonitrile Core

One direct approach involves the interconversion of functional groups on a pre-existing benzonitrile skeleton. For instance, the hydroxylation of 2,6-dimethylbenzonitrile at the 4-position would yield the desired product. However, achieving high regioselectivity in this direct hydroxylation can be challenging due to the electronic properties of the nitrile and methyl groups.

A more plausible functional group interconversion begins with a precursor that can be readily converted to the nitrile. For example, the conversion of a 4-formyl group to a nitrile is a well-established transformation. A potential route could therefore involve the formylation of 2,6-dimethylphenol to produce 4-hydroxy-2,6-dimethylbenzaldehyde, followed by conversion of the aldehyde to the nitrile. This conversion can be achieved through a two-step process involving the formation of an oxime with hydroxylamine (B1172632), followed by dehydration to the nitrile. A patent for the production of similar cyanophenol compounds describes the dehydration of the corresponding aldoxime using a catalyst such as sulfuric acid in a suitable solvent. epo.org

Aromatic Substitution Reactions for Hydroxyl and Nitrile Group Introduction

Aromatic substitution reactions provide powerful tools for the introduction of hydroxyl and nitrile groups. The Sandmeyer reaction is a classic and effective method for converting an aryl amine into a variety of functional groups, including nitriles. wikipedia.orgnih.gov This reaction proceeds via the formation of a diazonium salt from the corresponding aniline, which is then treated with a copper(I) cyanide salt. wikipedia.org

In the context of synthesizing this compound, this would involve the diazotization of 4-amino-2,6-dimethylphenol followed by a Sandmeyer cyanation. The starting material, 4-amino-2,6-dimethylphenol, can be synthesized from 2,6-dimethylphenol through nitrosation followed by reduction.

Another powerful aromatic substitution method is the palladium-catalyzed cyanation of aryl halides. nih.gov This reaction offers a direct route to the nitrile from a corresponding aryl bromide or iodide. For the synthesis of our target compound, this would entail the cyanation of 4-bromo-2,6-dimethylphenol (B182379) or 4-iodo-2,6-dimethylphenol. Recent advancements in this area have led to the development of highly efficient catalyst systems that can operate under mild conditions with a broad substrate scope. nih.gov

Development of Regioselective and Chemoselective Synthetic Pathways

Achieving high regioselectivity and chemoselectivity is paramount in the synthesis of polysubstituted aromatic compounds. In the case of this compound, the directing effects of the substituents play a crucial role.

Regioselectivity: The hydroxyl group is a strongly activating, ortho, para-director, while the methyl groups are weakly activating, ortho, para-directors. When starting with 2,6-dimethylphenol, electrophilic substitution is expected to occur predominantly at the para position (C4) due to steric hindrance from the two methyl groups at the ortho positions. This inherent regioselectivity is advantageous for introducing functional groups at the desired C4 position.

Chemoselectivity: In reactions involving multiple functional groups, such as the Sandmeyer reaction on 4-amino-2,6-dimethylphenol, the reaction conditions must be carefully controlled to avoid unwanted side reactions. For instance, the phenolic hydroxyl group needs to be compatible with the diazotization and cyanation steps. Similarly, in palladium-catalyzed cyanations, the catalyst system must be chosen to selectively activate the C-X bond without affecting the hydroxyl group.

Precursor-Based Synthesis and Derivatization Approaches

Utilizing readily available precursors that already contain some of the desired structural features is often the most efficient synthetic strategy.

Utilization of 2,6-Dimethylphenol Derivatives as Starting Materials

2,6-Dimethylphenol is an ideal and cost-effective starting material for the synthesis of this compound. The synthetic strategy involves the introduction of a functional group at the 4-position that can be subsequently converted to a nitrile.

A key intermediate in this approach is 4-bromo-2,6-dimethylphenol . This can be prepared by the regioselective bromination of 2,6-dimethylphenol. The subsequent conversion of the bromo group to a nitrile can be achieved through palladium-catalyzed cyanation. A Chinese patent describes a similar transformation where 4-bromo-2,6-xylenol is reacted with cuprous cyanide in DMF to yield the corresponding nitrile. google.com Modern palladium-catalyzed methods, however, often offer milder reaction conditions and higher yields. nih.gov

An alternative route starting from 2,6-dimethylphenol involves a multi-step sequence:

Nitration: Regioselective nitration at the 4-position to yield 4-nitro-2,6-dimethylphenol.

Reduction: Reduction of the nitro group to an amino group to form 4-amino-2,6-dimethylphenol.

Sandmeyer Reaction: Conversion of the amino group to a nitrile via the Sandmeyer reaction as described previously. wikipedia.orgnih.gov

The following table summarizes a potential palladium-catalyzed cyanation reaction:

| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-2,6-dimethylphenol | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | DMF | 120-130 | Good to Excellent | nih.gov |

| 4-Iodo-2,6-dimethylphenol | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | DMF | 120-130 | Good to Excellent | nih.gov |

Nitrile Group Formation from Halogenated or Aldehyde Precursors

The synthesis of this compound can be effectively achieved by introducing the nitrile functional group onto a pre-existing aromatic ring system, starting from either halogenated phenols or aromatic aldehydes.

One of the most direct methods for introducing a nitrile group is through the cyanation of a halogenated precursor. A common starting material for this route would be a halogenated derivative of 2,6-dimethylphenol, such as 4-bromo-2,6-dimethylphenol. The palladium-catalyzed cyanation of aryl halides is a well-established and versatile method. nih.gov This reaction typically involves the use of a palladium catalyst, a cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and a suitable ligand and base in a solvent mixture. nih.gov While catalyst poisoning by the cyanide ion can be a challenge, methods have been developed to mitigate this, ensuring reproducible and high-yielding reactions. researchgate.net The general conditions for such a transformation are presented in Table 1.

| Precursor | Reagents | Catalyst System | Conditions | Product | Ref. |

| 4-Bromo-2,6-dimethylphenol | K₄[Fe(CN)₆]·3H₂O, KOAc | Pd precatalyst, ligand | Dioxane/water, 100 °C | This compound | nih.gov |

| 3,5-Dimethylphenol | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane, room temp. | This compound | researchgate.net |

This table presents plausible synthetic routes based on general methodologies; specific yields for this compound may vary.

Another important pathway to this compound involves the conversion of the corresponding aldehyde, 4-hydroxy-2,6-dimethylbenzaldehyde. This aldehyde can be synthesized from 2,6-dimethylphenol through formylation reactions. Once the aldehyde is obtained, several methods exist for its conversion to the nitrile. A one-pot synthesis can be achieved using hydroxylamine hydrochloride in the presence of a catalyst like anhydrous ferrous sulfate (B86663) in DMF under reflux. asianpubs.org This method has been shown to be effective for a variety of substituted aromatic aldehydes, affording high yields of the corresponding nitriles. asianpubs.org

A different approach for the aldehyde-to-nitrile conversion is the Schmidt reaction, which has been improved by using azidotrimethylsilane (B126382) (TMSN₃) in a solvent mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and acetonitrile (B52724) (ACN) with trifluoromethanesulfonic acid (TfOH) as a catalyst. mdpi.com This method has been successfully applied to a wide range of aromatic aldehydes, including those with hydroxyl and methoxy (B1213986) substituents. mdpi.com The reaction conditions for these aldehyde-to-nitrile conversions are summarized in Table 2.

| Precursor | Reagents | Conditions | Product | Ref. |

| 4-Hydroxy-2,6-dimethylbenzaldehyde | Hydroxylamine hydrochloride, Anhydrous FeSO₄ | DMF, reflux | This compound | asianpubs.org |

| 4-Hydroxy-2,6-dimethylbenzaldehyde | Azidotrimethylsilane (TMSN₃), Trifluoromethanesulfonic acid (TfOH) | HFIP/ACN, room temp. | This compound | mdpi.com |

This table illustrates general methodologies for the conversion of aldehydes to nitriles, applicable to the synthesis of this compound.

Advanced Catalytic Methods in Benzonitrile Synthesis

Modern organic synthesis has seen the development of highly efficient and selective catalytic methods for the construction of complex molecules. These advanced strategies offer significant advantages in terms of atom economy, step economy, and the ability to access novel chemical space.

Transition Metal Catalysis for C-H Activation and Cross-Coupling Strategies

Transition metal catalysis has revolutionized the synthesis of aromatic compounds. C-H activation strategies, in particular, offer a powerful tool for the direct functionalization of arenes, avoiding the need for pre-functionalized starting materials. While specific examples for the direct C-H cyanation of 2,6-dimethylphenol to yield this compound are not extensively reported, related methodologies provide a strong proof of principle. For instance, rhodium(III)-catalyzed atroposelective C-H cyanation of 1-aryl isoquinolines has been achieved using N-cyano-N-phenyl-p-toluenesulfonamide as the cyanating agent. acs.org This highlights the potential of directed C-H activation for the regioselective introduction of a nitrile group onto an aromatic ring.

Cross-coupling reactions are another cornerstone of modern synthesis. The Suzuki-Miyaura coupling, for example, could be envisioned for the synthesis of a precursor to this compound, by coupling a boronic acid derivative with a halogenated phenol (B47542).

Domino and Cascade Reactions for Efficient Assembly

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient approach to complex molecular architectures. A notable example, while not directly producing this compound, is a four-step domino reaction for the synthesis of functionalized triarylbenzenes from nitrostyrenes and α,α-dicyanoolefins. nih.gov This metal-free, atom-economical process demonstrates the power of domino reactions in assembling highly substituted aromatic systems from simple starting materials. nih.gov Such strategies could potentially be adapted for the convergent synthesis of substituted benzonitriles.

Photochemical and Electrochemical Synthesis Pathways

Photochemical and electrochemical methods represent green and sustainable alternatives to traditional synthetic protocols. Photochemical reactions, initiated by light, can enable unique transformations that are often difficult to achieve through thermal methods. The photochemical cycloaddition of benzonitrile to alkenes has been studied, revealing factors that control the site of addition. acs.org Furthermore, the direct photochemical synthesis of substituted benzo[b]fluorenes from alkynylated chalcones showcases the potential of light-induced reactions in constructing complex aromatic scaffolds. nih.gov

Electrochemical synthesis, which uses electricity to drive chemical reactions, offers a high degree of control and can often be performed under mild conditions. The electrochemical synthesis of hydroxylamine, a key reagent in some nitrile syntheses, has been explored as a sustainable alternative to conventional production methods. nih.gov More directly relevant is the recent development of an integrated strategy for the synthesis of hydroxybenzonitriles from lignin-derived platform molecules, which combines a green cyanation step with gas-phase hydrodeoxygenation. acs.org Additionally, the electrochemical dehalogenation of organic molecules provides a green method for the removal of halogen atoms, which could be integrated into synthetic sequences. researchgate.net The use of electrons as a reagent in organic synthesis is a rapidly developing field with significant potential for the future of chemical manufacturing. youtube.com

Reactivity and Reaction Mechanisms of 4 Hydroxy 2,6 Dimethylbenzonitrile

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring imparts phenolic character to the molecule, making it a weak acid and a site for various derivatization and oxidation reactions.

Acidity and Proton Transfer Processes of the 4-Hydroxyl Group

The phenolic hydroxyl group of 4-Hydroxy-2,6-dimethylbenzonitrile is acidic due to the resonance stabilization of the corresponding phenoxide anion. The negative charge on the oxygen atom can be delocalized into the benzene (B151609) ring. The presence of two electron-donating methyl groups at the ortho and meta positions relative to the hydroxyl group would be expected to slightly decrease the acidity (increase the pKa) compared to phenol (B47542) itself by destabilizing the phenoxide ion. Conversely, the electron-withdrawing nitrile group, para to the hydroxyl group, would increase acidity (decrease the pKa) by stabilizing the phenoxide ion through its -I (inductive) and -M (mesomeric) effects.

Table 1: Acidity of this compound and Related Phenols

| Compound | pKa |

| Phenol | 9.95 |

| 4-Cyanophenol | 7.95 |

| This compound | Estimated to be slightly above 7.95 |

This acidity allows this compound to undergo proton transfer reactions with bases to form the corresponding phenoxide salt. This phenoxide is a potent nucleophile and is central to the derivatization reactions discussed in the following section.

Derivatization Reactions Involving the Hydroxyl Functionality (e.g., Etherification, Esterification)

The nucleophilic character of the phenoxide ion, readily formed by treating this compound with a base, allows for a variety of derivatization reactions at the hydroxyl group.

Etherification: The formation of an ether linkage, known as O-alkylation, can be achieved by reacting the phenoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) via a Williamson ether synthesis. The general reaction scheme is as follows:

Deprotonation: Formation of the nucleophilic phenoxide using a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether.

While specific experimental data for the etherification of this compound is scarce, general protocols for the etherification of phenols are well-established. organic-chemistry.org

Esterification: The phenolic hydroxyl group can be converted to an ester through reaction with an acylating agent such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The general reaction with an acid chloride is:

Activation: The base can deprotonate the phenol or activate the acylating agent.

Nucleophilic Attack: The phenolic oxygen attacks the electrophilic carbonyl carbon of the acid chloride.

Elimination: The tetrahedral intermediate collapses, eliminating the chloride leaving group to form the ester.

Detailed research findings on the specific esterification of this compound are not prevalent in the literature.

Oxidation Chemistry of the Phenolic Moiety

Phenols are susceptible to oxidation, and this compound is no exception. The presence of the electron-donating methyl groups can facilitate this process. Oxidation can lead to the formation of quinone-type structures. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), can be employed for this transformation. The reaction typically proceeds through a phenoxy radical intermediate. The steric hindrance from the two ortho-methyl groups might influence the regioselectivity of the oxidation and the stability of the resulting products.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom.

Nucleophilic Addition Reactions to the Nitrile (e.g., Hydrolysis, Amination)

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds in two stages: first, the formation of an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.

Acid-catalyzed hydrolysis: The nitrile is protonated by a strong acid (e.g., H2SO4, HCl), which activates the carbon towards nucleophilic attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the nitrile carbon. The resulting iminate is then protonated.

The hydrolysis of this compound would yield 4-Hydroxy-2,6-dimethylbenzoic acid. Studies on the hydrolysis of similar benzonitriles, such as 2,6-difluorobenzonitrile, have shown that the reaction can be performed in high-temperature liquid water, offering a greener alternative to traditional acid or base catalysis. researchgate.net

Amination: While less common than hydrolysis, the addition of amines to nitriles can occur, particularly in the presence of catalysts, to form amidines. This reaction is a subject of ongoing research and specific examples involving this compound are not well-documented.

Reduction Reactions of the Nitrile Functionality

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the nitrile group to a primary amine. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield 4-(aminomethyl)-2,6-dimethylphenol. nih.govchemicalbook.com

Reduction to an Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The intermediate imine formed is hydrolyzed upon workup to afford the aldehyde, 4-Hydroxy-2,6-dimethylbenzaldehyde.

Table 2: Products of Reduction of this compound

| Reagent | Product |

| Lithium aluminum hydride (LiAlH4) | 4-(Aminomethyl)-2,6-dimethylphenol |

| Diisobutylaluminum hydride (DIBAL-H) | 4-Hydroxy-2,6-dimethylbenzaldehyde |

Cycloaddition and Condensation Reactions Involving the Nitrile Group

The nitrile group (C≡N) is a versatile functional group capable of participating in various cycloaddition and condensation reactions. Although specific studies on this compound are not extensively documented in this context, its reactivity can be inferred from the known behavior of aromatic nitriles.

One fundamental reaction is the base-catalyzed self-condensation, or trimerization, of nitriles to form 1,3,5-triazines. This reaction proceeds through the nucleophilic attack of a nitrile-derived anion on the electrophilic carbon of another nitrile molecule. For nitriles possessing α-hydrogens, dimerization to form β-iminonitriles can occur. lookchem.com However, this compound lacks α-hydrogens on a carbon adjacent to the nitrile, precluding this specific dimerization pathway.

The nitrile group can also act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving nitriles and three-atom components like azides or nitrones can yield five-membered heterocyclic rings. luisrdomingo.com The feasibility of such reactions with this compound would be influenced by the electronic nature of the nitrile, which is rendered more electrophilic by the electron-withdrawing nature of the cyano group itself, and the significant steric hindrance imposed by the flanking methyl groups.

Influence of Steric Hindrance from 2,6-Dimethyl Substituents on Reactivity

The two methyl groups at positions 2 and 6, ortho to the nitrile function, exert profound steric control over the molecule's reactivity. This steric hindrance is a dominant factor in reactions involving both the aromatic ring and the nitrile group.

Impact on Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined influence of all four substituents. The hydroxyl group (-OH) is a powerful activating group and an ortho-, para-director. chemistry.coach The two methyl groups (-CH₃) are also activating and ortho-, para-directing. libretexts.orglibretexts.org Conversely, the nitrile group (-CN) is a deactivating group and a meta-director. masterorganicchemistry.com

The directing effects of these groups converge on the available C3 and C5 positions. The powerful ortho-, para-directing -OH group at C4 strongly favors substitution at its ortho positions (C3 and C5). The meta-directing -CN group at C1 also directs incoming electrophiles to C3 and C5. The -CH₃ groups at C2 and C6 direct to their own ortho (C3 and C5) and para (C4, which is blocked) positions. Therefore, electronically, positions C3 and C5 are highly favored for electrophilic attack.

However, the steric bulk of the ortho-methyl groups significantly hinders the approach of an electrophile to these positions. This steric inhibition often leads to a decrease in reaction rate and can, in some cases, prevent substitution altogether, especially with bulky electrophiles. libretexts.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions |

| -CN | 1 | Deactivating (meta) | Meta | C3, C5 |

| -CH₃ | 2 | Activating (ortho, para) | Ortho, Para | C3, C5 |

| -OH | 4 | Activating (ortho, para) | Ortho, Para | C3, C5 |

| -CH₃ | 6 | Activating (ortho, para) | Ortho, Para | C3, C5 |

This interactive table summarizes the consensus directing effect of each substituent toward the available C3 and C5 positions.

Steric Effects on Nucleophilic Attack at the Nitrile Center

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. libretexts.org Reactions such as hydrolysis (to form an amide or carboxylic acid) or addition of organometallic reagents (like Grignard reagents to form ketones after hydrolysis) are characteristic of nitriles. libretexts.orgncert.nic.in

In this compound, the two ortho-methyl groups act as steric shields, impeding the nucleophile's access to the electrophilic nitrile carbon. This steric hindrance raises the activation energy for nucleophilic addition, making such reactions significantly slower compared to unhindered benzonitriles like 4-hydroxybenzonitrile. The approach of the nucleophile, which typically occurs perpendicular to the C≡N bond axis, is physically obstructed by the spatial volume occupied by the methyl groups. ncert.nic.in

Modulation of Reaction Rates and Selectivity by Ortho-Methyl Groups

The steric hindrance provided by the 2,6-dimethyl groups is a primary determinant of reaction rates and selectivity. As discussed, the rates of both electrophilic aromatic substitution at the C3/C5 positions and nucleophilic attack at the nitrile carbon are substantially reduced.

This effect is a well-documented phenomenon in substituted aromatic systems. For example, the rate of reactions involving functional groups flanked by ortho-substituents is often orders of magnitude lower than in their non-ortho-substituted counterparts. researchgate.net This principle is clearly applicable to this compound, where the ortho-methyl groups enforce a high degree of kinetic stability upon the nitrile group and the adjacent ring positions.

Table 2: Qualitative Comparison of Relative Reaction Rates of Nucleophilic Addition

| Compound | Number of Ortho-Methyl Groups | Steric Hindrance at Nitrile | Expected Relative Rate |

| Benzonitrile (B105546) | 0 | Low | Fast |

| 2-Methylbenzonitrile | 1 | Moderate | Intermediate |

| 2,6-Dimethylbenzonitrile (B146758) | 2 | High | Slow |

This interactive table illustrates the expected decrease in the rate of nucleophilic addition to the nitrile group as steric hindrance from ortho-methyl groups increases.

Interplay between Phenolic and Nitrile Functional Groups

The phenolic hydroxyl group and the nitrile group are in a para relationship, allowing for strong electronic communication through the aromatic π-system.

Electronic Effects and Resonance Interactions within the Aromatic System

The electronic character of this compound is defined by a "push-pull" system.

Electron-Donating Groups: The hydroxyl group is a strong resonance donor (a +R effect) and an inductive acceptor (a -I effect), with the resonance effect dominating. It pushes electron density into the ring, particularly activating the positions ortho and para to it. chemistry.coach The two methyl groups are weak electron-donating groups through induction (+I effect) and hyperconjugation. nih.gov

Electron-Withdrawing Group: The nitrile group is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It pulls electron density from the aromatic ring.

The powerful electron-donating resonance of the hydroxyl group from position 4 directly counteracts the electron-withdrawing effect of the nitrile group at position 1. This interaction can be visualized through resonance structures where the lone pair from the phenolic oxygen is delocalized onto the ring and toward the nitrile group. This delocalization increases the electron density of the aromatic ring, making it more nucleophilic than a simple benzonitrile, while simultaneously increasing the acidity of the phenolic proton and influencing the polarity of the C≡N bond.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring Electron Density |

| -OH | Withdrawing (-I) | Donating (+R) | Strongly Donating |

| -CN | Withdrawing (-I) | Withdrawing (-R) | Strongly Withdrawing |

| -CH₃ | Donating (+I) | Donating (Hyperconjugation) | Weakly Donating |

This interactive table summarizes the electronic contributions of each functional group attached to the benzene ring.

Intramolecular Hydrogen Bonding and its Consequences on Conformation and Reactivity in this compound

In the study of molecular behavior, intramolecular hydrogen bonding plays a pivotal role in determining the conformation and reactivity of a molecule. However, in the case of this compound, the spatial arrangement of the hydroxyl (-OH) and nitrile (-C≡N) functional groups on the benzene ring precludes the formation of a direct intramolecular hydrogen bond.

The hydroxyl and nitrile groups are situated in a para position (at carbons 1 and 4, respectively) to each other, placing them at opposite ends of the aromatic ring. This significant distance makes it sterically impossible for the hydrogen atom of the hydroxyl group to form a hydrogen bond with the nitrogen atom of the nitrile group within the same molecule. This structural characteristic is a defining feature of this compound and dictates its conformational preferences and reactivity patterns, which are primarily governed by intermolecular forces and electronic effects.

In contrast to ortho-substituted phenols where intramolecular hydrogen bonding is common and leads to more compact, less polar structures with lower boiling points, the absence of this interaction in this compound allows the hydroxyl and nitrile groups to participate extensively in intermolecular hydrogen bonding. youtube.comchemistryguru.com.sg In the solid state and in concentrated solutions, molecules of this compound are likely to form extended networks through hydrogen bonds between the hydroxyl group of one molecule and the nitrile or hydroxyl group of a neighboring molecule. This extensive intermolecular association is expected to result in a higher melting and boiling point compared to a hypothetical isomer where intramolecular hydrogen bonding is possible. chemistryguru.com.sg

The electronic nature of the substituents also significantly influences the molecule's reactivity. The nitrile group is strongly electron-withdrawing, which has a notable effect on the acidity of the phenolic proton. By withdrawing electron density from the aromatic ring through both inductive and resonance effects, the nitrile group stabilizes the corresponding phenoxide anion formed upon deprotonation. This stabilization increases the acidity of the hydroxyl group, making this compound a stronger acid than phenol itself. brainly.com For comparison, the pKa of 4-cyanophenol is approximately 7.97, which is significantly lower (more acidic) than that of phenol (pKa ≈ 10). brainly.comquora.com

Furthermore, the presence of two methyl groups in the ortho positions relative to the nitrile group (and meta to the hydroxyl group) introduces steric hindrance. While this steric bulk does not enable intramolecular hydrogen bonding, it can influence the reactivity of the adjacent nitrile group. The methyl groups may sterically shield the nitrile from attack by bulky reagents, thereby affecting its participation in certain chemical reactions.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of 4-Hydroxy-2,6-dimethylbenzonitrile, providing insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR Spectroscopy for Aromatic and Methyl Proton Analysis

Proton (¹H) NMR spectroscopy of this compound allows for the identification and differentiation of the various protons based on their chemical environment. The symmetry of the molecule simplifies the aromatic region of the spectrum. The two aromatic protons are chemically equivalent and thus exhibit a single signal. The six protons of the two methyl groups are also equivalent, giving rise to another distinct singlet. The hydroxyl proton will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.5-7.0 | s | 2H | Ar-H |

| ~5.0-6.0 | s | 1H | -OH |

| ~2.4 | s | 6H | -CH₃ |

Note: Predicted data is based on analogous structures and chemical shift theory. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of this compound. Due to the molecule's symmetry, the number of unique carbon signals is reduced. One would expect to observe signals for the two equivalent methyl carbons, the two equivalent aromatic carbons bearing the methyl groups, the two equivalent aromatic carbons adjacent to the hydroxyl and cyano groups, the carbon atom bonded to the hydroxyl group, the carbon atom of the nitrile group, and the carbon atom to which the nitrile group is attached.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155-160 | C-OH |

| ~140-145 | C-CH₃ |

| ~115-120 | Ar-C-H |

| ~118-122 | C≡N |

| ~100-105 | C-CN |

| ~20-25 | -CH₃ |

Note: Predicted data is based on analogous structures and established ¹³C NMR chemical shift correlations.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While specific experimental 2D NMR data for this compound is not widely available, the application of these techniques would be instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the singlet signals observed in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, C-H, C≡N, and C=C bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3600-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Methyl C-H |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1600 & ~1475 | C=C stretch | Aromatic Ring |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. The calculated exact mass for the molecular formula C₉H₉NO is 147.068414 amu. echemi.com An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Adduct | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 148.07570 |

| [M+Na]⁺ | Sodiated Molecule | 170.05764 |

| [M-H]⁻ | Deprotonated Molecule | 146.06114 |

Data sourced from PubChemLite database predictions. uni.lu

The fragmentation pattern in the mass spectrum would likely involve the loss of a methyl group or other characteristic fragments, providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

Theoretical Application to this compound:

A single-crystal X-ray diffraction study of this compound would reveal critical structural details. The analysis would begin with the growth of a suitable single crystal, which is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

Expected Research Findings:

From the diffraction data, the electron density map of the molecule can be constructed, leading to the precise coordinates of each atom. This would allow for the accurate determination of:

Molecular Geometry: The planarity of the benzene (B151609) ring, the bond lengths of the C-C, C-O, C-N, and C-H bonds, and the bond angles between the various substituents. The steric hindrance introduced by the two methyl groups ortho to the nitrile group would likely influence the geometry of the cyano moiety relative to the aromatic ring.

Intermolecular Interactions: The presence and nature of hydrogen bonding are of particular interest. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. The analysis would reveal the hydrogen bonding network, which plays a significant role in the crystal packing and the physical properties of the compound. Other non-covalent interactions, such as π-π stacking between the aromatic rings, would also be characterized.

Crystal System and Space Group: The crystallographic data would define the unit cell parameters (a, b, c, α, β, γ) and the symmetry of the crystal, classifying it into one of the seven crystal systems and 230 space groups.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Note: This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure.

Theoretical Application to this compound:

The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or cyclohexane, would provide insights into the electronic transitions associated with the aromatic ring and its substituents. The presence of the hydroxyl (-OH), methyl (-CH₃), and nitrile (-CN) groups on the benzene ring influences the energy levels of the molecular orbitals and thus the absorption maxima (λmax).

Expected Research Findings:

The UV-Vis spectrum would likely exhibit absorption bands corresponding to:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For benzene and its derivatives, these typically appear as a strong band (the E-band) around 200 nm and a weaker, more structured band (the B-band) between 230 and 270 nm. The substitution pattern on the benzene ring significantly affects the positions and intensities of these bands.

n → π* Transitions: The nitrile group possesses non-bonding electrons (n) on the nitrogen atom. Transitions from these non-bonding orbitals to a π* antibonding orbital are possible. These are generally weak absorptions and may be observed as a shoulder on the main π → π* absorption bands.

Conjugation and Substituent Effects:

The hydroxyl and nitrile groups are auxochromes and chromophores, respectively, and their interaction with the benzene ring's π-system will be evident in the spectrum. The hydroxyl group, being an electron-donating group, will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The nitrile group, an electron-withdrawing group, will also influence the electronic transitions. The two methyl groups, through their inductive and hyperconjugative effects, will further modulate the absorption characteristics.

While a specific experimental UV-Vis spectrum for this compound is not available in the reviewed literature, a hypothetical data table of expected absorption maxima is provided below.

Hypothetical UV-Vis Absorption Data for this compound (in Ethanol)

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π* (E-band) | ~210 | ~15,000 |

| π → π* (B-band) | ~265 | ~1,500 |

| n → π* | ~290 (shoulder) | ~100 |

Note: This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Computational and Theoretical Studies on 4 Hydroxy 2,6 Dimethylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Hydroxy-2,6-dimethylbenzonitrile. These methods model the behavior of electrons and nuclei to predict the molecule's geometry, stability, and electronic features.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energy Minimization

The initial step in the computational analysis of this compound involves determining its most stable three-dimensional structure, a process known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of computational cost and accuracy. A common approach involves using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set such as 6-311++G(d,p), which provides a flexible description of the electron distribution.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can also be employed. While often more computationally intensive than DFT, they provide a valuable benchmark for the results. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest potential energy, which corresponds to the most stable conformation of the molecule at 0 Kelvin.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-CN | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| C-OH | ~1.36 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-CN | ~121° | |

| C-C-OH | ~119° | |

| Note: The data in this table is illustrative and represents typical values for similar aromatic compounds. Specific computational studies on this compound are not readily available in the surveyed literature. |

Analysis of Molecular Orbitals, Electron Density Distribution, and Electrostatic Potential

Once the optimized geometry is obtained, further analysis can reveal the electronic properties of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

The electron density distribution illustrates how the electrons are spread across the molecule. This, in turn, informs the molecular electrostatic potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface. It uses a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and positive potential around the hydroxyl hydrogen and the aromatic ring hydrogens.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are also instrumental in predicting the spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. For instance, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to the nuclear positions. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

Similarly, electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the excitation energies and oscillator strengths of the electronic transitions, helping to interpret the experimental absorption spectra. The predicted transitions often correspond to electron promotions from occupied to unoccupied molecular orbitals, such as π → π* transitions within the aromatic system.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| O-H | Stretching | ~3600 |

| C≡N | Stretching | ~2230 |

| C-H (aromatic) | Stretching | ~3100 |

| C-H (methyl) | Stretching | ~2950 |

| Note: This data is representative and not from direct calculations on this compound. |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a powerful toolkit to explore the potential chemical reactions of this compound. By modeling the reaction pathways, it is possible to understand the feasibility and kinetics of various transformations.

Transition State Characterization and Activation Energy Calculations

For a chemical reaction to occur, the reactants must pass through a high-energy state known as the transition state (TS). Computational methods can be used to locate and characterize the geometry of this transient species. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. Various algorithms are available to search for transition state structures on the potential energy surface.

Reaction Coordinate Mapping and Pathway Analysis

Once a transition state has been identified, the entire reaction pathway can be mapped out by performing an Intrinsic Reaction Coordinate (IRC) calculation. The IRC analysis follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other. This confirms that the located transition state indeed connects the desired reactants and products. The resulting energy profile provides a detailed picture of the energy changes that occur throughout the course of the reaction, offering valuable insights into the reaction mechanism. For this compound, this could be applied to study reactions such as electrophilic aromatic substitution or reactions involving the nitrile or hydroxyl functional groups.

Lack of Specific Research on Intermolecular Interactions of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific computational and theoretical studies focusing on the intermolecular interactions and supramolecular assembly of this compound.

While research exists on the fundamental properties of this compound, including its chemical structure and basic physical data, in-depth computational modeling of its non-covalent interactions, such as hydrogen bonding and π-stacking, and the resulting supramolecular architectures, has not been a subject of published research.

Studies on analogous compounds, such as 4-hydroxybenzylamine (B1666329) and 4′-cyano-2,6-dimethyl-4-hydroxyazobenzene, have explored how intermolecular forces like hydrogen bonds between hydroxyl and cyano groups, as well as π-stacking, dictate their assembly in the solid state. nih.govrsc.org These studies highlight the importance of such interactions in crystal engineering and the formation of specific structural motifs. nih.govrsc.org

However, without direct computational analysis or crystal structure data for this compound, any discussion of its specific intermolecular interactions and supramolecular assembly would be purely speculative. The precise geometry of its hydrogen-bonding networks and the nature of its π-π stacking interactions remain uncharacterized in the scientific literature.

Therefore, the requested detailed article on the computational and theoretical studies of the intermolecular interactions and supramolecular assembly of this compound cannot be generated at this time due to the lack of specific research data on this particular topic.

Supramolecular Chemistry and Intermolecular Interactions of 4 Hydroxy 2,6 Dimethylbenzonitrile

Hydrogen Bonding Networks in Solid State and Solution

The primary intermolecular interaction governing the structure of 4-hydroxy-2,6-dimethylbenzonitrile is hydrogen bonding. The hydroxyl group acts as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

In the solid state, substituted phenols and benzonitriles are known to form robust hydrogen-bonded networks. Research on related compounds, such as 4′-cyano-2,6-dimethyl-4-hydroxyazobenzene, has shown a strong preference for the formation of a hydroxy–cyano hydrogen bond over a hydroxy–hydroxy hydrogen bond. rsc.org This suggests that in the crystal structure of this compound, the primary and most stable hydrogen bonding motif would likely be an O–H···N interaction between the hydroxyl group of one molecule and the nitrile group of another. This would lead to the formation of supramolecular chains or more complex networks.

In solution, the extent and nature of hydrogen bonding would be dependent on the solvent. In non-polar solvents, the O–H···N hydrogen bonds are expected to persist, leading to the formation of dimers or small oligomers. In polar, hydrogen-bond-competing solvents, these interactions would be disrupted as the solvent molecules compete to form hydrogen bonds with the solute.

Studies on hydrogen bonding between various para-substituted phenols and nitriles using infrared spectroscopy have determined the thermodynamic parameters for this interaction. researchgate.net These studies confirm the formation of stable 1:1 complexes in solution, with heats of bonding typically in the range of 2.9 to 4.1 kcal/mol. researchgate.net The strength of this interaction is influenced by the electronic properties of the substituents on both the phenol (B47542) and the nitrile.

| Interaction Type | Donor | Acceptor | Typical Enthalpy (-ΔH) |

| Hydroxy-Nitrile | Phenolic -OH | Nitrile -N | 2.9 - 4.1 kcal/mol researchgate.net |

| Hydroxy-Hydroxy | Phenolic -OH | Phenolic -O | Variable, often less preferred than O-H···N rsc.org |

Formation of Cocrystals, Salts, and Eutectics

While specific cocrystals, salts, or eutectics of this compound are not extensively documented in publicly available literature, the functional groups present make it a prime candidate for cocrystal formation. Cocrystallization is a technique used to modify the physicochemical properties of molecules by combining them in a single crystal lattice with another compound (a coformer) through non-covalent interactions. nih.gov

The O–H···N hydrogen bond is a well-established and reliable supramolecular synthon in crystal engineering. routledge.comrsc.org A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular forces. nih.gov Given the robustness of the phenol-nitrile hydrogen bond, this compound could be expected to form cocrystals with a variety of coformers.

Potential coformers could include:

Carboxylic acids: These can form strong O–H···N or O–H···O hydrogen bonds.

Amides: Primary and secondary amides can act as both hydrogen bond donors and acceptors, potentially leading to more complex hydrogen-bonded networks.

N-heterocycles (e.g., pyridine (B92270), pyrazine): The nitrogen atoms in these rings are good hydrogen bond acceptors for the phenolic proton.

Other phenols: To explore the competition between O–H···N and O–H···O hydrogen bonds.

The formation of cocrystals is a powerful method to tailor material properties such as solubility, melting point, and stability.

| Potential Coformer Class | Key Interacting Group | Expected Supramolecular Synthon |

| Carboxylic Acids | -COOH | O-H···N, O-H···O |

| Amides | -CONH- | N-H···N, O-H···O, N-H···O |

| N-Heterocycles | Pyridinic Nitrogen | O-H···N |

| Other Phenols | -OH | O-H···O, O-H···N |

Self-Assembly Processes and Molecular Recognition Phenomena

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For this compound, self-assembly would be primarily driven by the directional nature of the O–H···N hydrogen bonds.

Based on the preference for the phenol-nitrile hydrogen bond, the fundamental self-assembly process would likely involve the formation of linear or zigzag chains of molecules. The geometry of these chains would be influenced by the steric hindrance of the methyl groups at the 2 and 6 positions. These primary chains could then further assemble into 2D sheets or 3D networks through weaker interactions, such as C–H···π interactions or van der Waals forces.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The hydroxyl and nitrile groups of this compound provide specific sites for molecular recognition. For instance, it could selectively bind to molecules that present complementary hydrogen bonding sites. This principle is the foundation for the rational design of cocrystals and other supramolecular assemblies. While specific host-guest complexes involving this molecule are not detailed in the literature, its structure is analogous to other benzonitrile (B105546) derivatives that have been shown to participate in molecular recognition events.

Impact of Intermolecular Interactions on Crystal Packing and Macroscopic Properties (e.g., Thermal Responsiveness)

The strength and directionality of intermolecular interactions, particularly hydrogen bonds, have a profound impact on the way molecules pack in a crystal lattice and, consequently, on their macroscopic properties.

Macroscopic Properties:

Melting Point: The melting point of a crystalline solid is a direct reflection of the energy required to overcome the intermolecular forces holding the molecules in the lattice. The melting point of this compound is reported to be in the range of 176 - 177 °C. fishersci.co.uk This relatively high melting point for a molecule of its size can be attributed to the strong and directional O–H···N hydrogen bonds that require significant thermal energy to disrupt.

Thermal Responsiveness: The thermal stability of the compound is also linked to the strength of its intermolecular interactions. Stronger hydrogen bonds generally lead to higher thermal stability. mdpi.com While detailed thermal analysis data like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) beyond the melting point are not readily available in the reviewed literature, it is expected that the decomposition temperature would be significantly higher than the melting point due to the stability endowed by the hydrogen-bonded network. nih.gov Any polymorphic transformations, if they exist, would also be a thermally responsive phenomenon, driven by the subtle energetic differences between different hydrogen bonding and packing arrangements.

| Macroscopic Property | Governing Intermolecular Interaction(s) | Observed/Expected Trend |

| Melting Point | O–H···N Hydrogen Bonds, van der Waals forces | Relatively high (176-177 °C) due to strong hydrogen bonding. fishersci.co.uk |

| Thermal Stability | O–H···N Hydrogen Bonds, Aromatic Stacking | Expected to be high, with decomposition occurring at temperatures significantly above the melting point. |

Applications and Advanced Research Directions of 4 Hydroxy 2,6 Dimethylbenzonitrile

Role as a Key Synthetic Intermediate in Organic Synthesis

The unique arrangement of functional groups in 4-Hydroxy-2,6-dimethylbenzonitrile makes it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can act as a hydrogen-bond donor, while the cyano (nitrile) group is electron-withdrawing, influencing the reactivity of the aromatic ring. This dual functionality allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions.

Precursor for Complex Heterocyclic Systems and Natural Product Scaffolds

The structure of this compound serves as a foundational component for the construction of intricate heterocyclic compounds. google.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are central to the structure of many natural products and synthetically important molecules. The reactivity of the nitrile and hydroxyl groups on the benzene (B151609) ring allows for the systematic building of fused ring systems and other complex molecular architectures that are features of various natural product scaffolds.

Building Block for Multifunctional Organic Molecules

As a versatile building block, this compound facilitates the creation of multifunctional organic molecules. chem960.comguidechem.com Its structure provides a stable core to which additional functional groups can be strategically added. This modular approach is fundamental in synthetic chemistry for developing compounds with tailored properties. The presence of the methyl groups on the benzene ring also influences the steric and electronic properties of the molecule, providing another layer of control in the design of new chemical entities.

Exploration in Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the scaffold of this compound has been identified as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for the development of new therapeutic agents. ambeed.com

Development as a Privileged Scaffold for Bioactive Compound Libraries (general, not specific drug effects)

The core structure of this compound is utilized in the generation of bioactive compound libraries. These libraries are collections of structurally related compounds that can be screened for biological activity against various targets. By systematically modifying the peripheral functional groups of the this compound scaffold, chemists can generate a diverse set of molecules, increasing the probability of discovering compounds with desired biological profiles. For example, it has been used in the preparation of sulfonamide derivatives for therapeutic applications. google.com

Design and Synthesis of Analogs with Tuned Biological Activities

The structural features of this compound allow for the rational design and synthesis of analogs with fine-tuned biological activities. ambeed.com Researchers can modify the hydroxyl and nitrile groups, as well as the aromatic ring, to optimize interactions with specific biological targets. For instance, it has been identified as a molecule that binds to the LytTR domain of AgrA, a key protein in the quorum-sensing system of Staphylococcus aureus, which is involved in regulating virulence. nih.govnih.gov This suggests its potential as a starting point for developing agents that can modulate bacterial communication. nih.gov

Potential in Materials Science and Polymer Chemistry

The application of this compound extends into the field of materials science. ambeed.com Its chemical properties make it a candidate for use as an intermediate in the synthesis of novel polymers and other advanced materials. The nitrile group can undergo polymerization reactions, and the phenolic hydroxyl group can be used to incorporate the molecule into polymer backbones or as a pendant group, potentially imparting specific properties such as thermal stability or altered solubility to the resulting material. While still an area of active research, the compound's structure suggests its utility as a stabilizer in polymerization processes, particularly for styrene-based materials.

Monomer for the Synthesis of Functional Polymers (e.g., conductive or optical polymers)

Further research is required to explore the viability of this compound as a monomer and to characterize the properties of any resulting polymers.

Component in Advanced Organic Electronic and Optical Materials

The application of this compound as a direct component in advanced organic electronic and optical materials is an area that remains largely unexplored in dedicated research studies. While some commercial suppliers may categorize it under broad headings such as "Polymer Semiconductor Monomers" or "Liquid Crystal (LC) Building Blocks" due to its structural similarities to other compounds used in these fields, specific research detailing its incorporation into and performance within devices like organic light-emitting diodes (OLEDs) or nonlinear optical materials is not present in the current body of scientific literature. ambeed.comambeed.com The potential for this compound in such applications remains theoretical and awaits experimental validation.

Investigative Tool in Chemical Biology and Biochemistry (e.g., enzyme-catalyzed reactions, model compounds)

In contrast to its developmental stage in materials science, this compound has emerged as a valuable investigative tool in chemical biology and biochemistry, particularly in the study of protein-ligand interactions and as a fragment in drug discovery.

Research has identified this compound as a small molecule that binds to the LytTR domain of the accessory gene regulator A (AgrA) protein in Staphylococcus aureus. nih.gov AgrA is a critical transcriptional regulator that controls virulence gene expression in this pathogenic bacterium, making it an attractive target for the development of new anti-infective agents. nih.gov

A fragment-based screening approach utilizing a library of small molecules identified this compound as a compound that binds to the C-terminal DNA-binding domain of AgrA (AgrAC). nih.gov This binding was initially detected using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through WATERGATE W5 LOGSY experiments, which can identify ligands that bind to a target protein. nih.gov

Subsequent studies have further characterized this interaction. While this compound was found to bind to AgrAC, electrophoretic mobility shift assays (EMSAs) showed that it did not significantly inhibit the DNA-binding activity of the protein at the concentrations tested. nih.gov This highlights its role as a model compound for studying the initial binding events at a protein surface, even if a direct functional consequence is not observed under all conditions.

The predicted binding mode of this compound involves interactions with a shallow groove on the surface of AgrAC. It is thought that the hydroxyl group of the compound forms hydrogen bonds with the backbone of Val232 and Lys236 residues of the protein. nih.gov

The use of this compound in these studies showcases its utility as:

A fragment for screening: Its identification from a fragment library demonstrates the value of such small, simple molecules in probing the surfaces of proteins for potential binding pockets. nih.gov

A tool for studying protein-ligand interactions: Through techniques like NMR and molecular docking, it serves as a model to understand the specific molecular interactions that govern the binding of small molecules to protein targets. nih.gov

A starting point for drug discovery: Although not a potent inhibitor itself, its ability to bind to a key virulence regulator provides a chemical scaffold that can be further elaborated and optimized to develop more potent inhibitors of AgrA function. nih.gov

Below is a table summarizing the key findings from the research involving this compound as an investigative tool.

| Research Area | Technique Used | Key Finding | Reference |

| Fragment Screening | NMR Spectroscopy (WATERGATE W5 LOGSY) | Identified as a binder to the LytTR domain of AgrAC from a 500-compound library. | nih.gov |

| Protein-Ligand Interaction | NMR Chemical Shift Perturbation | Confirmed binding to a common site on the AgrA LytTR domain that overlaps with the DNA-binding surface. | nih.gov |

| Functional Assay | Electrophoretic Mobility Shift Assay (EMSA) | Showed no significant inhibition of AgrAC DNA-binding activity at concentrations up to 5 mM. | nih.gov |

| Molecular Modeling | Molecular Docking | Predicted to bind in a shallow groove of AgrAC, with hydrogen bonding between the compound's hydroxyl group and the protein backbone. | nih.gov |

| Virulence Regulation Study | Cellular Assays (S. aureus) | Investigated as part of a panel of fragments for its effects on agr-mediated virulence gene activation. | nih.gov |

Q & A

Q. What are the key physicochemical properties of 4-Hydroxy-2,6-dimethylbenzonitrile, and how are they experimentally validated?

Answer: Critical physicochemical parameters include:

Q. Methodological Validation :

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary tube methods.

- Boiling Point : Estimated using quantitative structure-property relationship (QSPR) models.

- Density/Refractive Index : Predicted via computational tools like Gaussian or COSMOtherm.

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store at room temperature in a tightly sealed container to prevent moisture absorption or sublimation .

- Handling Precautions :

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation of dust/aerosols .

- Decomposition Risks : Avoid high temperatures (>200°C) to prevent release of toxic byproducts (e.g., hydrogen cyanide) .

Q. What spectroscopic methods are recommended for confirming the structural identity of this compound?

Answer:

- NMR : - and -NMR to verify aromatic protons and nitrile/OH groups.

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~3200–3500 cm (O-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at 162.0790 (calculated for CHNO) .

Advanced Research Questions

Q. How does this compound interact with bacterial transcription factors, and what experimental designs are used to study this?

Answer: Mechanistic Insight : The compound binds to the hydrophobic cleft of the LytTR domain in AgrA, a transcription factor regulating bacterial virulence . This interaction disrupts DNA binding, as shown via electrophoretic mobility shift assays (EMSAs) .

Q. Experimental Design :

NMR Fragment Screening : A 500-compound library screened using WATERGATE W5 LOGSY to identify binding .

EMSAs : Titrate compound (0–500 µM) with purified AgrAC protein and target DNA. Reduced DNA-protein complex formation indicates inhibition .

Docking Studies : Molecular dynamics simulations to map binding sites (e.g., hydrophobic residues like Phe-196, Val-199 in AgrA) .

Q. What computational strategies are employed to predict the reactivity and toxicity of this compound?

Answer:

- Reactivity Prediction :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilic/nucleophilic sites (e.g., nitrile group).

- HOMO-LUMO Analysis : Estimate chemical stability and electron transfer potential .

- Toxicity Profiling :

- QSAR Models : Use tools like ProTox-II to predict acute toxicity (e.g., LD) and carcinogenicity .

- Metabolic Pathway Prediction : CypReact or BioTransformer to identify potential toxic metabolites (e.g., cyanide release via hydrolysis) .

Q. How can researchers resolve contradictions in binding affinity data for this compound across different assays?

Answer: Case Example : Discrepancies between NMR binding (weak affinity) and EMSA inhibition (strong effect) .

Q. Resolution Strategies :

Assay-Specific Conditions :